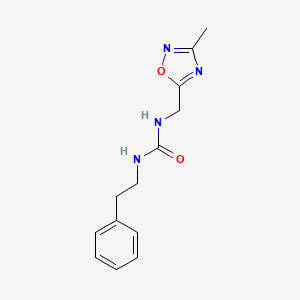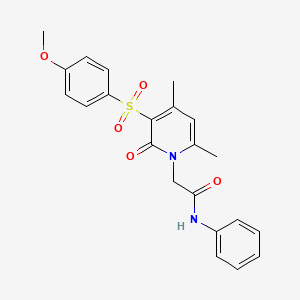
(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1h-indazol-7-yl)boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1h-indazol-7-yl)boronic acid pinacol ester is a useful research compound. Its molecular formula is C19H27BN2O3 and its molecular weight is 342.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radical Copolymerization and Synthesis Beyond Copolymerizability Limitations
Isopropenyl boronic acid pinacol ester (IPBpin) demonstrates its utility as a comonomer in radical polymerization with a broad spectrum of common vinyl monomers, enabling the synthesis of conventionally inaccessible copolymers through the strategic replacement of the boron pendant. This study categorizes the boron-containing monomer into an electron-rich conjugated monomer, a finding corroborated by density functional theory (DFT) investigations. The ability to transform the IPBpin-styrene copolymer into an α-methyl vinyl alcohol (MVA)-styrene counterpart via oxidation of the boron pendant exemplifies a novel approach to accessing materials with unique properties (Makino, Nishikawa, & Ouchi, 2020).
Enhanced Suzuki Couplings
The improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its application in Suzuki couplings highlight the compound's significance in facilitating cross-coupling reactions. The methodology affords an efficient route to synthesize boronic acid pinacol esters, showcasing their role in the construction of biologically active compounds and complex molecular architectures (Mullens, 2009).
Enantioselective Intramolecular Hydroarylation
Aryl pinacolboronic esters serve as effective substrates in the rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones, demonstrating the esters' utility in achieving highly selective transformations. This process complements traditional nucleophilic additions, providing a valuable tool for the enantioselective synthesis of compounds with complex stereochemistry (Gallego & Sarpong, 2012).
Mechanochemistry in Synthesis
A green synthetic route utilizing mechanochemistry for forming boronic acid esters from corresponding boronic acids emphasizes the environmental benefits of such methodologies. This solvent-free approach, involving simple grinding of boronic acids with diols, underscores the potential for sustainable practices in chemical synthesis and the broad applicability of boronic acid esters (Schnürch, Holzweber, Mihovilovic, & Stanetty, 2007).
Analytical Strategies for Reactive Esters
The unique analytical challenges posed by pinacolboronate esters, especially in assessing their quality for Suzuki coupling reactions, highlight the need for innovative approaches to stabilize and analyze these reactive compounds. The development of methods employing non-aqueous and aprotic diluents, alongside highly basic mobile phases, for the stability and solubilization of boronic acids derived from these esters, demonstrates the intricate considerations required in handling and utilizing boronic acid pinacol esters in synthetic chemistry (Zhong et al., 2012).
Propiedades
IUPAC Name |
6-methyl-1-(oxan-2-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-13-9-10-14-12-21-22(15-8-6-7-11-23-15)17(14)16(13)20-24-18(2,3)19(4,5)25-20/h9-10,12,15H,6-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKNHOWVOERAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C4CCCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2734263.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B2734264.png)
![6-(3-isopropoxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2734265.png)
![N-[3-(3-hydroxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B2734266.png)




![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2734273.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734275.png)
